2,3,3-Trimethyl-2-butanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227929. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

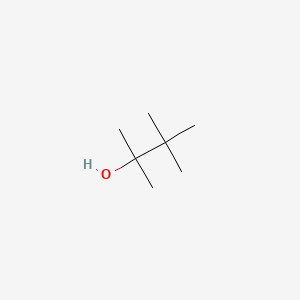

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trimethylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-6(2,3)7(4,5)8/h8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXVARYIKDXAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208129 | |

| Record name | 2-Butanol, 2,3,3-trimethyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-83-2 | |

| Record name | 2,3,3-Trimethyl-2-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, pentamethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanol, 2,3,3-trimethyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butanol, 2,3,3-trimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3-TRIMETHYL-2-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q88WLX6PCR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3,3-Trimethyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethyl-2-butanol, a tertiary heptyl alcohol, is a sterically hindered alcohol with potential applications as a building block in organic synthesis and as a subject of study in medicinal chemistry. Its unique structural features influence its reactivity and physical properties, making it a compound of interest for researchers in various chemical and biological disciplines. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data and methodologies relevant to a research and development audience.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| CAS Number | 594-83-2 |

| IUPAC Name | 2,3,3-trimethylbutan-2-ol |

| Synonyms | Pentamethylethanol |

| Appearance | Colorless liquid |

| Density | 0.828 g/mL at 25 °C |

| Melting Point | 17-19 °C |

| Boiling Point | 131-132 °C at 760 mmHg |

| Flash Point | 33 °C |

| Solubility in Water | 1.4 g/L at 25 °C |

| pKa | Approximately 19 |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. Below are the key spectral features.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the different methyl groups and the hydroxyl proton. The chemical shifts are influenced by the steric hindrance around the hydroxyl group. |

| ¹³C NMR | Resonances for the seven carbon atoms, with the quaternary carbon attached to the hydroxyl group appearing at a characteristic downfield shift. |

| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group, and C-H stretching and bending vibrations. |

| Mass Spectrometry | The molecular ion peak may be weak or absent. Common fragmentation patterns include the loss of a methyl group and dehydration.[1][2] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from pinacolone (B1678379) and methylmagnesium iodide.

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as an activator)

-

Anhydrous diethyl ether

-

Methyl iodide

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine if necessary to initiate the reaction. Add anhydrous diethyl ether to cover the magnesium. A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux by the exothermic reaction.

-

Reaction with Pinacolone: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. A solution of pinacolone in anhydrous diethyl ether is added dropwise with continuous stirring. After the addition is complete, the reaction mixture is stirred at room temperature for an hour and then gently refluxed for 30 minutes to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

Diagram of Synthetic Workflow:

References

An In-depth Technical Guide to 2,3,3-Trimethyl-2-butanol (CAS Number: 594-83-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,3-trimethyl-2-butanol, a tertiary alcohol with potential applications in organic synthesis and drug discovery. The document details its physicochemical properties, spectroscopic data, synthesis and reaction protocols, safety information, and a discussion of its potential, though not yet established, role in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as pentamethylethanol, is a sterically hindered tertiary alcohol.[1] Its highly branched structure influences its physical and chemical characteristics. The presence of a tertiary hydroxyl group and bulky alkyl substituents leads to distinct reactivity compared to less hindered alcohols. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 594-83-2 | [1] |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [2] |

| Physical Form | Colorless liquid or solid | |

| Melting Point | 17.0 °C | [3] |

| Boiling Point | 131.5 °C at 760 mmHg | [3] |

| Density | 0.82 g/cm³ | [3] |

| Water Solubility | Limited | |

| Refractive Index | 1.421 | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the high degree of symmetry in the molecule, the proton NMR spectrum is expected to be relatively simple. The spectrum would likely show a singlet for the hydroxyl proton (which may be broad and its chemical shift concentration-dependent), a singlet for the two equivalent methyl groups at the C2 position, and a singlet for the three equivalent methyl groups at the C3 position.

-

¹³C NMR: The carbon NMR spectrum is also expected to be simple, showing distinct signals for the quaternary carbons, the methyl carbons, and the carbon bearing the hydroxyl group.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 116. Subsequent fragmentation would likely involve the loss of a methyl group or water. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[2]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and C-O stretching will appear in the 1000-1200 cm⁻¹ region.

Experimental Protocols

Detailed methodologies for the synthesis and a common reaction of this compound are provided below. These protocols are based on established organic chemistry principles for the formation and reaction of tertiary alcohols.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from pinacolone (B1678379) using a Grignard reagent, methylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl iodide

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for Grignard reaction (three-necked round-bottom flask, dropping funnel, reflux condenser with a drying tube)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of methyl iodide in anhydrous diethyl ether from the dropping funnel. Once the reaction initiates (indicated by bubbling and a grayish color), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Pinacolone: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of pinacolone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. A white precipitate will form. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the ether layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be purified by distillation to yield pure this compound.

Dehydration of this compound

This protocol outlines the acid-catalyzed dehydration of this compound to form 2,3,3-trimethyl-1-butene.

Materials:

-

This compound

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: Place this compound in a round-bottom flask. Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with swirling.

-

Distillation: Assemble a simple distillation apparatus. Gently heat the reaction mixture. The alkene product, being more volatile, will distill over. Collect the distillate in a flask cooled in an ice bath.

-

Work-up: Transfer the distillate to a separatory funnel and wash with a small amount of cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

-

Drying and Purification: Separate the organic layer and dry it over anhydrous calcium chloride. The product can be further purified by a final distillation to yield pure 2,3,3-trimethyl-1-butene.

Role in Drug Development and Medicinal Chemistry

Tertiary alcohols are a structural motif of interest in drug discovery.[4] The hydroxyl group can participate in hydrogen bonding interactions with biological targets, while the tertiary nature of the alcohol can confer metabolic stability by preventing oxidation to a ketone.[4] The steric bulk provided by the geminal alkyl groups can also influence the molecule's conformation and interaction with a binding pocket.[4]

Despite these potential advantages, a direct and established application of this compound as a key intermediate or building block in the synthesis of a marketed drug or a late-stage clinical candidate has not been identified in the public domain. Its utility is likely as a specialized building block where a highly sterically hindered tertiary alcohol moiety is desired to probe structure-activity relationships or to enhance metabolic stability. Researchers in drug development could consider this molecule as a tool compound for these purposes.

Representative Signaling Pathway Interaction

While no specific signaling pathways are known to be directly modulated by this compound, the effects of small alcohols, such as ethanol (B145695), on cellular signaling have been studied. As a representative example of how a small alcohol molecule could potentially interact with cellular machinery, the activation of the phospholipase C (PLC) signaling pathway by ethanol is presented. It is important to note that this is a generalized pathway for ethanol and has not been specifically demonstrated for this compound.

Ethanol has been shown to activate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5] This cascade can influence a wide range of cellular processes.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a sterically hindered tertiary alcohol with well-defined physicochemical properties. Standard organic synthesis methods, such as the Grignard reaction, can be employed for its preparation, and it undergoes typical reactions of tertiary alcohols, like dehydration. While its direct role in drug development is not yet established, its structural features make it a potentially valuable tool for medicinal chemists exploring the impact of sterically encumbered polar groups on biological activity and metabolic stability. Further research is needed to unlock its full potential in the synthesis of novel therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H16O | CID 11676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,3,3-Trimethyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,3,3-trimethyl-2-butanol (CAS No: 594-83-2), a sterically hindered tertiary alcohol. The document details its structural characteristics, intramolecular and intermolecular bonding, and spectroscopic profile. Key quantitative data are summarized for clarity, and detailed experimental protocols for relevant analytical techniques are provided. This guide is intended to serve as a foundational resource for professionals in research and development who require a deep understanding of this molecule's physicochemical properties.

Introduction

This compound, also known as pentamethylethanol, is a saturated tertiary alcohol with the molecular formula C₇H₁₆O.[1] Its structure is characterized by a high degree of steric hindrance around the hydroxyl group, stemming from the presence of a tert-butyl group and a dimethylcarbinol group attached to the same carbon atom. This pronounced steric crowding significantly influences its chemical reactivity and physical properties, making it a subject of interest in studies of reaction mechanisms and as a building block in organic synthesis. This document provides an in-depth exploration of its molecular architecture and bonding characteristics.

Molecular Structure and Geometry

The molecular structure of this compound is defined by a seven-carbon chain with a hydroxyl group at the C2 position. The carbon skeleton is highly branched. The central C2 and C3 atoms are quaternary and tertiary, respectively, and are sp³ hybridized, resulting in a tetrahedral geometry around these centers. The oxygen atom of the hydroxyl group is also sp³ hybridized, leading to a bent geometry for the C-O-H group.

Due to the lack of specific experimental data from X-ray crystallography for this molecule, the structural parameters are presented based on established standard values for similar chemical environments.

Table 1: Predicted Structural and Bonding Parameters

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths | ||

| C(sp³)–C(sp³) | ~1.54 Å | |

| C(sp³)–O | ~1.43 Å | |

| O–H | ~0.96 Å | |

| C(sp³)–H | ~1.09 Å | |

| Bond Angles | ||

| C–C–C (tetrahedral) | ~109.5° | |

| C–O–H | ~104.5° - 108.9°[2][3] | |

| Hybridization | ||

| C2, C3, Methyl Carbons | sp³ | |

| Oxygen | sp³ |

Chemical Bonding

Intramolecular Bonding

The intramolecular forces in this compound are dominated by strong covalent sigma (σ) bonds. The carbon-carbon and carbon-hydrogen bonds are nonpolar, while the carbon-oxygen and oxygen-hydrogen bonds are polar covalent due to the high electronegativity of the oxygen atom. This polarity is fundamental to the molecule's chemical behavior.

Intermolecular Forces

The primary intermolecular force in this compound is hydrogen bonding, which occurs between the hydroxyl hydrogen of one molecule and the lone pair of electrons on the oxygen of a neighboring molecule. However, the significant steric hindrance from the bulky tert-butyl and dimethyl groups partially shields the hydroxyl group, which may lead to less effective hydrogen bonding compared to less hindered alcohols. Van der Waals forces (London dispersion forces) are also present and contribute to the overall intermolecular attractions.

Spectroscopic Analysis

Spectroscopic data are essential for the structural elucidation and characterization of this compound.

Table 2: Predicted Spectroscopic Data

| Spectroscopy Type | Feature | Predicted Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | Singlet (9H) | ~0.9 - 1.0 ppm | (CH₃)₃C- group (C3) |

| Singlet (6H) | ~1.1 - 1.2 ppm | -C(CH₃)₂OH group (C2) | |

| Singlet (1H) | Variable (typically ~1-5 ppm) | -OH proton | |

| ¹³C NMR | Quaternary Carbon | ~38 ppm | C3 |

| Quaternary Carbon (with -OH) | ~75 ppm | C2 | |

| Methyl Carbons | ~27 ppm | (CH₃)₃C- group | |

| Methyl Carbons | ~29 ppm | -C(CH₃)₂OH group | |

| Infrared (IR) | O-H Stretch (Hydrogen-bonded) | 3200-3500 cm⁻¹ (Broad, Strong) | Hydroxyl group |

| C-H Stretch | 2850-2960 cm⁻¹ (Strong) | Alkyl groups | |

| C-O Stretch | 1000-1300 cm⁻¹ (Medium-Strong) | Carbon-Oxygen bond | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 116 | C₇H₁₆O⁺ |

| Base Peak | m/z = 59 | [C(CH₃)₂OH]⁺ fragment | |

| Other Fragments | m/z = 57, 43 | Loss of C₄H₉ (tert-butyl) and subsequent fragments |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a general method for synthesizing a sterically hindered tertiary alcohol.

Objective: To synthesize this compound by reacting methylmagnesium bromide with pinacolone (B1678379).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl iodide

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

-

Preparation of Grignard Reagent:

-

Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add magnesium turnings to the flask.

-

Add a solution of methyl iodide in anhydrous diethyl ether to the dropping funnel.

-

Add a small portion of the methyl iodide solution to the magnesium turnings to initiate the reaction.

-

Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of pinacolone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the pinacolone solution dropwise to the stirred Grignard reagent.

-

After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation.

-

Infrared Spectroscopy Analysis

Objective: To obtain the IR spectrum of liquid this compound.

Materials:

-

Sample of this compound

-

FTIR spectrometer with a diamond ATR (Attenuated Total Reflectance) accessory

-

Pasteur pipette

-

Ethanol (B145695) for cleaning

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with ethanol.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Using a Pasteur pipette, place a single drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Process the resulting spectrum as needed (e.g., baseline correction).

-

After analysis, clean the ATR crystal thoroughly with ethanol and a soft tissue.

-

Visualizations

The following diagrams illustrate key aspects of this compound's structure and analysis.

Caption: Ball-and-stick representation of this compound.

Caption: Workflow for the synthesis and structural analysis of the molecule.

References

An In-depth Technical Guide to Pentamethylethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamethylethanol, a sterically hindered primary alcohol, is a specialty chemical with potential applications in organic synthesis and materials science. Its highly branched structure imparts unique physical and chemical properties, making it a subject of interest for researchers exploring molecular design and reactivity. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, a representative synthetic protocol, and analytical characterization.

Nomenclature and Identification

The compound commonly referred to as pentamethylethanol is systematically named according to IUPAC nomenclature to avoid ambiguity in scientific literature.

-

Synonyms : 2,2,3,3-TETRAMETHYL-1-BUTANOL, Pentamethylethanol

Physicochemical Properties

The quantitative physicochemical properties of 2,2,3,3-tetramethylbutan-1-ol (B8747642) are summarized in Table 1. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Weight | 130.23 g/mol | [1] |

| Boiling Point | 170.96 °C (estimated) | ChemicalBook |

| Melting Point | 150 °C | ChemicalBook |

| Density | 0.8414 g/cm³ (estimated) | ChemicalBook |

| Refractive Index | 1.4020 (estimated) | ChemicalBook |

| InChIKey | OCTRJUXIYWWVAR-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(C)(C)C(C)(C)CO | [1] |

Synthesis of 2,2,3,3-tetramethylbutan-1-ol

Due to the significant steric hindrance around the carbonyl group of the logical precursor, 3,3-dimethyl-2-butanone (pinacolone), its conversion to 2,2,3,3-tetramethylbutan-1-ol presents a challenge. A plausible, though not explicitly documented in detailed public literature, approach is the reduction of the corresponding aldehyde, 2,2,3,3-tetramethylbutanal (B6159909). A comprehensive multi-step synthesis is outlined below, starting from pinacolone (B1678379).

Experimental Protocol: A Representative Synthesis

This protocol is a representative procedure based on established organic chemistry principles for the synthesis of sterically hindered alcohols.

Step 1: Wittig Reaction for Chain Extension

-

Objective : To convert the ketone (pinacolone) to an alkene with an additional carbon atom.

-

Reagents :

-

Methoxymethyl)triphenylphosphonium chloride

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

3,3-dimethyl-2-butanone (pinacolone)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

-

Procedure :

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend (methoxymethyl)triphenylphosphonium (B8745145) chloride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to form the ylide (a deep red or orange color is typically observed).

-

After stirring for 30-60 minutes at 0 °C, add a solution of pinacolone in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude vinyl ether.

-

Step 2: Hydrolysis of the Vinyl Ether

-

Objective : To convert the vinyl ether to the corresponding aldehyde.

-

Reagents :

-

Crude vinyl ether from Step 1

-

Aqueous acidic solution (e.g., 1M HCl)

-

Tetrahydrofuran (THF)

-

-

Procedure :

-

Dissolve the crude vinyl ether in a mixture of THF and aqueous acid.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude 2,2,3,3-tetramethylbutanal.

-

Step 3: Reduction of the Aldehyde

-

Objective : To reduce the aldehyde to the primary alcohol, 2,2,3,3-tetramethylbutan-1-ol.

-

Reagents :

-

Crude 2,2,3,3-tetramethylbutanal from Step 2

-

Reducing agent (e.g., sodium borohydride)

-

Methanol (B129727) or ethanol

-

-

Procedure :

-

Dissolve the crude aldehyde in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (B1222165) portion-wise, controlling the temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 2,2,3,3-tetramethylbutan-1-ol.

-

Purify the final product by recrystallization or sublimation.

-

Synthesis Workflow Diagram

Caption: A representative multi-step synthesis workflow for 2,2,3,3-tetramethylbutan-1-ol.

Analytical Characterization

The structural elucidation and purity assessment of 2,2,3,3-tetramethylbutan-1-ol would be performed using standard analytical techniques. While specific spectra for this compound are not widely published, the expected characteristics can be inferred from its structure and data from analogous compounds like 2,2,3,3-tetramethylbutane.[3]

| Technique | Expected Observations |

| ¹H NMR | A singlet integrating to 9H for the tert-butyl group, a singlet integrating to 6H for the two methyl groups, a singlet for the CH₂ group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Signals for the quaternary carbons, the methyl carbons, the methylene (B1212753) carbon, and the carbon bearing the hydroxyl group. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching bands around 2850-3000 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) would be expected, although it may be weak. Fragmentation would likely involve the loss of a methyl group or other alkyl fragments. |

Applications in Research and Development

The highly hindered nature of 2,2,3,3-tetramethylbutan-1-ol makes it an interesting candidate for several specialized applications:

-

Chemical Synthesis : It can serve as a bulky nucleophile or as a precursor to other sterically demanding molecules. The neopentyl-like backbone can confer increased thermal and chemical stability to its derivatives.

-

Materials Science : As a monomer or additive in polymer synthesis, it could be used to modify polymer properties, such as increasing the glass transition temperature or altering solubility.

-

Drug Development : While direct biological activity is not documented, its derivatives could be explored as non-metabolizable linkers or as bulky protecting groups in the synthesis of complex pharmaceutical agents. The steric bulk can be used to control the conformation of a molecule or to block specific metabolic pathways.

Conclusion

Pentamethylethanol, or 2,2,3,3-tetramethylbutan-1-ol, is a unique chemical entity whose utility is intrinsically linked to its sterically congested structure. This guide has provided a foundational understanding of its properties, a plausible synthetic route, and potential areas of application. Further research into scalable and efficient synthetic methods will be crucial for unlocking the full potential of this and related sterically hindered molecules for the scientific and industrial communities.

References

Spectral Data Analysis of 2,3,3-Trimethyl-2-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,3,3-Trimethyl-2-butanol (CAS No. 594-83-2), a tertiary alcohol with the molecular formula C₇H₁₆O. The following sections present key spectral data obtained from Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Infrared (IR) Spectroscopy. Detailed experimental protocols are also provided to aid in the replication and interpretation of these results.

Quantitative Spectral Data

The spectral data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| Ionization Method | Electron Ionization (EI) |

| Key Mass-to-Charge Ratios (m/z) | Relative Intensity |

| 59 | 100% (Base Peak) |

| 101 | Major Peak |

| 83 | Major Peak |

Table 2: ¹³C-NMR Spectral Data

| Chemical Shift (δ) in ppm | Carbon Assignment |

| 74.9 | C2 (quaternary) |

| 38.6 | C3 (quaternary) |

| 26.8 | C4 (primary) |

| 24.5 | C1 (primary) |

Table 3: ¹H-NMR Spectral Data

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Proton Assignment |

| 1.25 | Singlet | 1H | -OH |

| 1.16 | Singlet | 6H | 2 x -CH₃ at C2 |

| 0.92 | Singlet | 9H | 3 x -CH₃ at C3 (tert-butyl) |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3444 | O-H Stretch (broad) | Alcohol (-OH) |

| 2966 | C-H Stretch (asymmetric) | Alkane (-CH₃) |

| 2874 | C-H Stretch (symmetric) | Alkane (-CH₃) |

| 1468 | C-H Bend (asymmetric) | Alkane (-CH₃) |

| 1366 | C-H Bend (symmetric) | Alkane (-CH₃) |

| 1148 | C-O Stretch | Tertiary Alcohol |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.

-

¹H-NMR Spectroscopy:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Parameters: A standard proton experiment is performed with a pulse angle of 30-45 degrees, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C-NMR Spectroscopy:

-

Instrument: A 100 MHz or 125 MHz NMR spectrometer.

-

Parameters: A proton-decoupled ¹³C experiment is typically run to simplify the spectrum. Key parameters include a pulse angle of 30-45 degrees, a spectral width of around 220 ppm, and a relaxation delay of 2-10 seconds to ensure proper relaxation of quaternary carbons.

-

2.2. Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is commonly used for volatile compounds like this compound.

-

Sample Introduction: The sample is injected into the GC, where it is vaporized and separated from any impurities.

-

Ionization: Electron Ionization (EI) is the standard method, with a typical electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

2.3. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Visualization of Structural Confirmation

The following diagram illustrates the logical workflow of how the different spectral data points converge to confirm the structure of this compound.

An In-depth Technical Guide to the Safety and Hazards of 2,3,3-Trimethyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 2,3,3-trimethyl-2-butanol (CAS No. 594-83-2). The information is compiled from various safety data sheets and chemical databases. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from its close structural isomers, tert-amyl alcohol (2-methyl-2-butanol) and tert-butanol, to provide a more complete toxicological profile. All data derived from isomers are clearly indicated.

Chemical and Physical Properties

This compound, also known as pentamethylethanol, is a tertiary heptyl alcohol.[1] Its basic chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₆O | [2] |

| Molecular Weight | 116.20 g/mol | [2] |

| CAS Number | 594-83-2 | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 131.5 °C at 760 mmHg | [4] |

| Flash Point | 33.6 °C | [4] |

| Density | 0.82 g/cm³ | [4] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid and is associated with several health hazards.[2][5]

GHS Classification:

-

Serious eye irritation: Category 2A[2]

-

Specific target organ toxicity – single exposure (respiratory tract irritation): Category 3[2][5]

Hazard Statements:

-

H319: Causes serious eye irritation.[2]

Precautionary Statements: A comprehensive list of precautionary statements for the safe handling, storage, and disposal of this compound is provided in the Safety Data Sheets.[4] Key recommendations include keeping the substance away from heat and ignition sources, using protective gloves and eye protection, ensuring adequate ventilation, and washing hands thoroughly after handling.[4]

Toxicological Information

Specific quantitative toxicological data for this compound is limited. Therefore, data from its isomers, tert-amyl alcohol and tert-butanol, are included for a broader understanding of its potential toxicity.

| Endpoint | Species | Route | Value | Reference(s) |

| LD50 (tert-Amyl alcohol) | Rat | Oral | 1 g/kg | [6] |

| LD50 (tert-Amyl alcohol) | Mouse | Subcutaneous | 2.1 g/kg | [6] |

| LD50 (2-Methyl-2-butanol) | Rat | Oral | 5,200 mg/kg | [7] |

| LD50 (2-Methyl-2-butanol) | Rabbit | Dermal | 1,720 mg/kg | [7] |

Experimental Protocols

Acute Oral Toxicity (OECD 401 - Historical)

The acute oral toxicity test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[8] In this test, the substance is administered in graduated doses to several groups of experimental animals (typically rodents), with one dose per group.[8] Observations of effects and mortalities are made.[8] At the end of the test, surviving animals are euthanized and necropsied.[8] This guideline has been deleted and replaced by alternative methods that use fewer animals.[9][10]

Acute Dermal Toxicity (OECD 402)

This test assesses the health hazards associated with short-term dermal exposure to a substance.[11][12] The test substance is applied to a small area of the skin of experimental animals (usually rodents) in a stepwise procedure using fixed doses.[11] The animals are observed for signs of toxicity and mortality.[13] At the end of the observation period, the animals are euthanized and necropsied.[11]

Acute Inhalation Toxicity (OECD 403)

This method evaluates the health hazards from short-term inhalation exposure to a substance.[14][15] The test can be conducted using a traditional LC50 protocol or a Concentration x Time (C x t) protocol.[14] Animals, typically rats, are exposed to the test substance for a predetermined duration (usually 4 hours) and then observed for at least 14 days for signs of toxicity and mortality.[14][16]

Acute Dermal Irritation/Corrosion (OECD 404)

This test provides information on the potential of a substance to cause skin irritation or corrosion.[17] The test substance is applied to a small area of the skin of an animal (typically a rabbit) for a set period (usually 4 hours).[18] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.[18]

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.[19][20] A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control.[19] The eyes are then examined for signs of corneal opacity, iritis, and conjunctival redness and swelling at specific time points.[21]

Potential Signaling Pathways and Mechanisms of Toxicity

While specific studies on the signaling pathways affected by this compound are not available, the known effects of other tertiary alcohols, such as tert-amyl alcohol and tert-butanol, provide insights into its potential mechanisms of action. Tertiary alcohols are known to modulate the function of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[6][20]

dot

Caption: Hypothetical signaling pathway for the CNS depressant effects of this compound via positive allosteric modulation of the GABA-A receptor.

The proposed mechanism involves the binding of the alcohol to an allosteric site on the GABA-A receptor, which enhances the effect of the endogenous ligand, GABA. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and resulting in central nervous system depression.[22][23]

The skin irritation caused by alcohols is generally attributed to their ability to dehydrate the skin and disrupt the lipid barrier, leading to inflammation.[24][25][26] This can trigger the release of inflammatory mediators, resulting in redness and swelling.[7][27]

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[4]

-

Skin Protection: Wear protective gloves and clothing.[4]

-

Respiratory Protection: Use a respirator if ventilation is inadequate.[4]

Handling and Storage:

-

Handle in a well-ventilated area.[4]

-

Keep away from heat, sparks, and open flames.[4]

-

Store in a cool, dry, well-ventilated place in a tightly closed container.[4]

First Aid Measures:

-

Inhalation: Move to fresh air.[4]

-

Skin Contact: Remove contaminated clothing and wash skin with soap and water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes.[4]

-

Ingestion: Rinse mouth and seek medical attention. Do not induce vomiting.[4]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

Accidental Release Measures:

-

Remove all sources of ignition.[4]

-

Use personal protective equipment.[4]

-

Contain the spill and collect with an inert absorbent material.[4]

Conclusion

This compound is a flammable liquid that poses several health hazards, including skin and eye irritation, and respiratory tract irritation. While specific toxicological data for this compound is scarce, information from its isomers suggests a potential for central nervous system depression, likely through modulation of the GABA-A receptor. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to minimize the risks associated with this chemical. Further research is needed to fully characterize the toxicological profile and mechanisms of action of this compound.

References

- 1. 2,2,3-Trimethylbutane;2,3,3-trimethylbutan-2-ol | C14H32O | CID 167704311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H16O | CID 11676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. tert-Amyl alcohol - Wikipedia [en.wikipedia.org]

- 7. How does alcohol affect your skin? Long and short-term effects [medicalnewstoday.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 20. TERT-AMYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 21. researchgate.net [researchgate.net]

- 22. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 23. Alcohol action on membrane ion channels gated by extracellular ATP (P2X receptors) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. marieclaire.co.uk [marieclaire.co.uk]

- 25. Can Alcohol Use Cause Skin Rashes? [newhorizonscenters.com]

- 26. olanskydermatology.com [olanskydermatology.com]

- 27. Alcohol Rash & Flush after drinking - Causes, Genetics & Relief [myhealthchecked.com]

Solubility of 2,3,3-Trimethyl-2-butanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethyl-2-butanol, a tertiary heptanol, is a sterically hindered alcohol with a unique molecular structure that influences its physical and chemical properties, including its solubility. The presence of a polar hydroxyl (-OH) group capable of hydrogen bonding, combined with a bulky, nonpolar hydrocarbon structure, results in a nuanced solubility profile across different classes of organic solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound, predicted solubility data, and detailed experimental protocols for its determination.

Predicted Solubility Profile

Data Presentation: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular forces with protic solvents. A structurally similar, though smaller, tertiary alcohol, tert-butyl alcohol, is miscible with water, ethanol, and diethyl ether. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | High to Miscible | The polar nature of these solvents allows for dipole-dipole interactions with the hydroxyl group of the alcohol. The absence of a hydrogen-bond donating group on the solvent is not expected to significantly hinder solubility due to the alcohol's ability to self-associate and interact via its hydroxyl proton. |

| Nonpolar | Hexane, Toluene | Moderate to High | The substantial nonpolar character of the seven-carbon backbone of this compound promotes its solubility in nonpolar solvents through London dispersion forces. While the polar hydroxyl group can reduce miscibility compared to a completely nonpolar solute, the large alkyl groups dominate, suggesting good solubility. For instance, 2-butanol, a smaller alcohol, is soluble in hexane. |

Experimental Protocols

Precise determination of the solubility of this compound in various organic solvents requires robust experimental methodology. The following protocol outlines a general and widely accepted method for determining the solubility of a liquid in a liquid solvent.

Methodology: Isothermal Shake-Flask Method

This method is considered the gold standard for solubility determination.

-

Materials and Equipment:

-

This compound (solute) of high purity (>99%)

-

Selected organic solvents (solvents) of analytical grade

-

Thermostatically controlled water bath or incubator with shaking capabilities

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas-tight vials or ampoules

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

-

-

Procedure: a. Preparation of Saturated Solutions: i. An excess amount of this compound is added to a known volume or mass of the organic solvent in a series of gas-tight vials. ii. The vials are securely sealed to prevent evaporation. iii. The vials are placed in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). iv. The mixtures are agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

b. Phase Separation: i. After equilibration, the agitation is stopped, and the vials are allowed to stand in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved solute from the saturated solution. ii. For systems where density differences are minimal, centrifugation in a temperature-controlled centrifuge may be necessary.

c. Sampling and Analysis: i. A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-calibrated pipette. Care must be taken not to disturb the undissolved phase. ii. The withdrawn sample is accurately weighed and then diluted with a suitable solvent to a concentration within the linear range of the analytical method. iii. The concentration of this compound in the diluted sample is determined using a validated analytical method, such as GC-FID or HPLC, against a calibration curve prepared with known standards.

d. Data Calculation: i. The solubility is calculated from the determined concentration and the dilution factor. ii. The results are typically expressed in terms of grams of solute per 100 grams of solvent ( g/100g ), mole fraction (χ), or molarity (mol/L).

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the solubility determination process and the intermolecular interactions influencing solubility.

An In-depth Technical Guide on the Thermochemical Properties of 2,3,3-trimethylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data available for 2,3,3-trimethylbutan-2-ol, a tertiary heptyl alcohol. The information contained herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry, chemical engineering, and pharmaceutical development, where accurate thermochemical data is essential for process design, safety analysis, and computational modeling.

Core Thermochemical Data

The following table summarizes the key thermochemical properties of 2,3,3-trimethylbutan-2-ol. The data presented has been compiled from critically evaluated sources, with the primary reference being the NIST/TRC Web Thermo Tables (WTT).[1]

| Thermochemical Property | Symbol | Phase | Value | Units |

| Standard Molar Enthalpy of Formation (at 298.15 K) | ΔfH° | Gas | -388.3 ± 3.2 | kJ/mol |

| Standard Molar Enthalpy of Formation (at 298.15 K) | ΔfH° | Liquid | -450.8 ± 3.1 | kJ/mol |

| Standard Molar Enthalpy of Combustion (at 298.15 K) | ΔcH° | Liquid | -4574.6 ± 3.1 | kJ/mol |

| Standard Molar Entropy (at 298.15 K) | S° | Liquid | 304.7 ± 2.1 | J/mol·K |

| Molar Heat Capacity, Ideal Gas (at 298.15 K) | C_p | Gas | 196.39 | J/mol·K |

| Molar Heat Capacity, Liquid (at 298.15 K) | C_p | Liquid | 269.4 | J/mol·K |

Note: The values presented are based on available data and may be subject to revision as new experimental work is published. The uncertainties represent the best estimates from the original sources.

Experimental Protocols: Determination of Enthalpy of Combustion

The standard enthalpy of combustion of 2,3,3-trimethylbutan-2-ol is a critical parameter for understanding its energy content. This value is typically determined experimentally using bomb calorimetry. The following is a generalized protocol for such a determination.

Principle

A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass. By measuring the temperature change of the water, the heat of combustion can be calculated.

Apparatus

-

Bomb Calorimeter: A high-pressure stainless steel vessel with an internal crucible to hold the sample, ignition wires, and an oxygen inlet.

-

Calorimeter Jacket: An insulated container holding a known mass of water and a stirrer to ensure uniform temperature distribution.

-

High-Precision Thermometer: A digital or Beckmann thermometer capable of measuring temperature changes with high resolution (e.g., ±0.001 °C).

-

Oxygen Cylinder with Regulator: To charge the bomb with high-purity oxygen.

-

Analytical Balance: For accurate weighing of the sample and fuse wire.

-

Ignition System: A power source to deliver a current to the fuse wire to initiate combustion.

-

Benzoic Acid: A certified standard for calibration of the calorimeter.

Procedure

-

Calibration of the Calorimeter:

-

A pellet of benzoic acid of known mass (typically around 1 g) is placed in the crucible.

-

A fuse wire of known length and material is attached to the ignition electrodes, with the wire in contact with the benzoic acid pellet.

-

The bomb is assembled, sealed, and purged with oxygen before being filled to a pressure of approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter jacket.

-

The initial temperature of the water is recorded over a period of time to establish a baseline.

-

The sample is ignited, and the temperature of the water is recorded at regular intervals until a maximum temperature is reached and the temperature begins to fall.

-

The heat capacity of the calorimeter is calculated based on the known heat of combustion of benzoic acid and the observed temperature rise.

-

-

Determination of the Enthalpy of Combustion of 2,3,3-trimethylbutan-2-ol:

-

A known mass of liquid 2,3,3-trimethylbutan-2-ol is placed in the crucible. A volatile sample may be encapsulated in a gelatin capsule of known mass and heat of combustion.

-

The procedure is repeated as described for the calibration with benzoic acid.

-

The total heat released is calculated from the heat capacity of the calorimeter and the measured temperature change.

-

Corrections are made for the heat of combustion of the fuse wire and any sample holder (e.g., gelatin capsule).

-

The molar enthalpy of combustion is then calculated from the corrected heat release and the number of moles of the alcohol combusted.

-

Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the enthalpy of combustion of 2,3,3-trimethylbutan-2-ol using bomb calorimetry.

Conclusion

This guide provides a centralized source of key thermochemical data for 2,3,3-trimethylbutan-2-ol, which is essential for a variety of scientific and industrial applications. The detailed experimental protocol for determining the enthalpy of combustion offers a practical framework for researchers seeking to verify or expand upon the existing data. The provided workflow diagram further clarifies the logical progression of this experimental procedure. For more extensive and continuously updated thermochemical data, consulting the NIST/TRC Web Thermo Tables is highly recommended.[1]

References

The Elusive Synthesis of Pentamethylethanol: A Technical Guide to Highly Methylated Alcohols

While the specific compound "pentamethylethanol" remains unidentified in standard chemical literature, this technical guide explores the synthesis of highly methylated, sterically hindered primary alcohols, a class of compounds that "pentamethylethanol" would theoretically belong to. This document, intended for researchers, scientists, and drug development professionals, delves into the historical context and synthetic methodologies for these challenging molecular targets, with a focus on 2,2,3,3-tetramethyl-1-butanol as a representative example.

Introduction: The Challenge of Steric Hindrance

The synthesis of alcohols bearing a high degree of methylation, particularly at the α and β positions to the hydroxyl group, presents a significant challenge in organic chemistry. The steric bulk imposed by multiple methyl groups can impede the approach of reagents, necessitating specialized synthetic strategies. While a definitive history for a compound named "pentamethylethanol" is absent from the scientific record, the pursuit of structurally complex and sterically encumbered molecules has been a continuous theme in synthetic chemistry. This guide provides an in-depth look at the methods developed to overcome these synthetic hurdles.

Historical Perspective: The Quest for Branched Alcohols

The development of synthetic methods for highly branched alcohols is intrinsically linked to the advancement of organometallic chemistry. The pioneering work on Grignard reagents in the early 20th century provided the first general and powerful tool for the construction of carbon-carbon bonds, enabling the synthesis of a wide array of substituted alcohols. The synthesis of sterically hindered alcohols, however, often pushed the limits of these early methods, leading to the development of more robust and selective reagents and techniques throughout the 20th and 21st centuries. Key milestones include the introduction of organolithium and other organometallic reagents, as well as the development of advanced catalytic methods.

Synthetic Methodologies for Highly Methylated Primary Alcohols

The synthesis of a representative highly methylated primary alcohol, 2,2,3,3-tetramethyl-1-butanol, can be approached through several strategies. Below are detailed experimental protocols for plausible synthetic routes.

Grignard Reaction with a Sterically Hindered Ketone

A common and powerful method for the formation of C-C bonds and the synthesis of alcohols is the Grignard reaction. To synthesize a highly branched primary alcohol, a Grignard reagent can be reacted with a sterically hindered ketone, followed by reduction.

Experimental Protocol: Synthesis of 2,2,3,3-Tetramethyl-1-butanol via Grignard Reaction

Step 1: Synthesis of tert-Butylmagnesium chloride

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise to the magnesium turnings.

-

Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 2,2-Dimethylpropanal (Pivalaldehyde)

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of 2,2-dimethylpropanal (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

Step 3: Hydrolysis and Workup

-

Pour the reaction mixture slowly into a stirred mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Quantitative Data Summary

| Synthesis Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield (%) | Reference |

| Grignard Reaction followed by Reduction | 2,2-Dimethylpropanal, tert-Butylmagnesium chloride | Diethyl ether, NH4Cl (aq) | 0 °C to room temperature | 60-70 | (General) |

| Hydroboration-Oxidation of a Hindered Alkene | 2,3,3-Trimethyl-1-butene (B165516) | BH3-THF, H2O2, NaOH | Room temperature | 80-90 | (General) |

| Reduction of a Sterically Hindered Ester | Methyl 2,2,3,3-tetramethylbutanoate | Lithium aluminum hydride (LAH) | Reflux in THF | >90 | (General) |

Note: The yields provided are typical for these types of reactions and may vary depending on the specific conditions and scale.

Hydroboration-Oxidation of a Hindered Alkene

The hydroboration-oxidation of a sterically hindered alkene provides an anti-Markovnikov addition of water, leading to the formation of a primary alcohol.

Experimental Protocol: Synthesis of 2,2,3,3-Tetramethyl-1-butanol via Hydroboration-Oxidation

-

In a flame-dried, two-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,3,3-trimethyl-1-butene (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of borane-tetrahydrofuran (B86392) complex (BH3-THF, 1.1 equivalents) dropwise.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

Slowly add water to quench the excess borane, followed by the dropwise addition of a 3 M aqueous sodium hydroxide (B78521) solution and 30% hydrogen peroxide.

-

Stir the mixture at 50 °C for 1 hour.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to afford the crude alcohol, which can be purified by distillation.

Signaling Pathways and Experimental Workflows

The synthesis of highly methylated alcohols does not typically involve biological signaling pathways. However, the logical flow of a multi-step synthesis can be visualized.

Caption: Synthetic pathways to 2,2,3,3-tetramethyl-1-butanol.

Conclusion

While the identity of "pentamethylethanol" remains ambiguous, the principles governing the synthesis of highly methylated primary alcohols are well-established. The methodologies presented here, centered around the formation of sterically congested carbon-carbon bonds and the selective functionalization of hindered substrates, provide a robust toolkit for researchers in synthetic chemistry and drug development. The ongoing development of new catalytic systems and reagents continues to expand the boundaries of what is synthetically achievable, paving the way for the creation of even more complex and sterically demanding molecules.

Methodological & Application

Synthesis of 2,3,3-Trimethyl-1-Butene from 2,3,3-Trimethyl-2-Butanol: An Application Note and Protocol

Introduction

This application note provides a detailed protocol for the synthesis of 2,3,3-trimethyl-1-butene (B165516) via the acid-catalyzed dehydration of 2,3,3-trimethyl-2-butanol. This transformation is a classic example of an E1 elimination reaction, a fundamental process in organic synthesis. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the preparation of this specific alkene. The procedure outlines the reaction setup, purification, and characterization of the final product.

The acid-catalyzed dehydration of tertiary alcohols is a well-established method for the formation of alkenes. The reaction proceeds through a carbocation intermediate, and the regioselectivity is generally governed by Zaitsev's rule, which predicts the formation of the most substituted alkene. However, in the case of this compound, the formation of an internal double bond is sterically hindered due to the absence of protons on the adjacent tertiary carbon atom. Consequently, the reaction exclusively yields the terminal alkene, 2,3,3-trimethyl-1-butene.

Reaction Mechanism and Signaling Pathway

The acid-catalyzed dehydration of this compound follows an E1 (unimolecular elimination) mechanism. The process can be broken down into three key steps:

-

Protonation of the Alcohol: The hydroxyl group of the alcohol is protonated by the acid catalyst (e.g., sulfuric acid or phosphoric acid) to form a good leaving group, water.

-

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a tertiary carbocation. This is the rate-determining step of the reaction.

-

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of the alkene and regeneration of the acid catalyst.

Caption: E1 Dehydration Mechanism of this compound.

Experimental Protocol

This protocol is based on established procedures for the dehydration of tertiary alcohols.

3.1. Materials and Equipment:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask (50 mL or 100 mL)

-

Distillation apparatus (condenser, receiving flask, heating mantle)

-

Separatory funnel

-

Erlenmeyer flasks

-

Boiling chips

-

Ice bath

3.2. Procedure:

-

Reaction Setup:

-

Place 10 g of this compound into a 50 mL round-bottom flask.

-

Cool the flask in an ice bath.

-

Slowly add 5 mL of concentrated sulfuric acid (or 10 mL of 85% phosphoric acid) to the cooled alcohol with gentle swirling. Caution: The addition of acid is exothermic.

-

Add a few boiling chips to the flask.

-

-

Dehydration:

-

Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.

-

Gently heat the reaction mixture using a heating mantle. The product, 2,3,3-trimethyl-1-butene, has a boiling point of 77-78 °C and will co-distill with water.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Continue the distillation until no more organic layer is observed in the distillate.

-

-

Work-up and Purification:

-

Transfer the distillate to a separatory funnel.

-

Wash the organic layer with 10 mL of cold water to remove the bulk of the acid.

-

Carefully wash the organic layer with 10 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

-

Wash the organic layer again with 10 mL of water.

-

Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Decant or filter the dried liquid into a clean, dry round-bottom flask.

-

-

Final Distillation:

-

Perform a final simple distillation of the dried product.

-

Collect the fraction boiling between 75-80 °C.

-

Weigh the purified product and calculate the percent yield.

-

3.3. Characterization:

The identity and purity of the synthesized 2,3,3-trimethyl-1-butene can be confirmed by:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic C=C stretching vibration of the alkene.

Data Presentation

While specific yield data for the dehydration of this compound under various conditions is not extensively reported in the literature, the following table provides expected outcomes based on analogous reactions of tertiary alcohols.

| Catalyst | Acid Concentration | Temperature (°C) | Reaction Time (min) | Expected Yield (%) | Reference |

| H₂SO₄ | Concentrated | 80-100 | 30-60 | 70-85 | General Tertiary Alcohol Dehydration |

| H₃PO₄ | 85% | 90-110 | 45-75 | 65-80 | General Tertiary Alcohol Dehydration |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2,3,3-trimethyl-1-butene.

Caption: Workflow for the Synthesis of 2,3,3-Trimethyl-1-butene.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2,3,3-trimethyl-1-butene from this compound. The described E1 dehydration reaction is a reliable and efficient method for obtaining the desired terminal alkene. The provided experimental details, including the purification and characterization steps, are intended to enable researchers to successfully perform this synthesis in a laboratory setting. The workflow and reaction mechanism diagrams offer a clear visual representation of the process, aiding in the understanding and execution of the protocol.

Application Notes and Protocols: Acid-Catalyzed Dehydration of 2,3,3-Trimethyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the acid-catalyzed dehydration of 2,3,3-trimethyl-2-butanol, a classic example of an E1 elimination reaction that involves a carbocation rearrangement. We present the reaction mechanism, detailed experimental protocols for synthesis and product analysis, and a summary of quantitative data for the characterization of the resulting alkene isomers. The provided protocols and data are intended to guide researchers in the synthesis, purification, and analysis of the products of this reaction.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental reaction in organic synthesis for the preparation of alkenes. The reaction of this compound is of particular interest as it proceeds through a tertiary carbocation intermediate that can undergo a 1,2-methyl shift to form a more stable tertiary carbocation, leading to a mixture of alkene products. Understanding the mechanism and the factors influencing the product distribution is crucial for controlling the outcome of such reactions. This document outlines the theoretical basis and provides practical guidance for conducting and analyzing this reaction.

Reaction Mechanism

The acid-catalyzed dehydration of this compound proceeds via an E1 (unimolecular elimination) mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄), to form a good leaving group (water). The departure of water results in the formation of a tertiary carbocation. This carbocation can then either be deprotonated to form an alkene or undergo a rearrangement to a more stable carbocation, which then leads to the final products.

The primary products of this reaction are 2,3,3-trimethyl-1-ene (the Zaitsev product from the initial carbocation) and 2,3,3-trimethyl-2-butene (the product formed after a 1,2-methyl shift). The formation of the more substituted alkene, 2,3,3-trimethyl-2-butene, is generally favored due to its greater thermodynamic stability, in accordance with Saytzeff's rule.

Caption: Reaction mechanism for the acid-catalyzed dehydration of this compound.

Experimental Protocols

Protocol 1: Synthesis of Alkene Mixture

This protocol is adapted from standard procedures for the dehydration of tertiary alcohols.[1]

Materials:

-

This compound